2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-8-11(2)18-15-14(10)16(23)21-17(20-15)24-9-13(22)19-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,19,22)(H,18,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSXWQWZZHJJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419842 | |
| Record name | SMR000013647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6702-59-6 | |
| Record name | SMR000013647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 5-Amino-2-Chloroisonicotinic Acid
Heating 5-amino-2-chloroisonicotinic acid in formamide at 140°C for 12 hours induces cyclization, forming the pyrido-pyrimidinone core with an 83.9–92% yield. Alternatively, refluxing in methoxyethanol with formamidine acetate (2 equivalents) for 18 hours achieves similar yields (92%). The reaction mechanism involves intramolecular nucleophilic attack by the amine on the carbonyl, followed by dehydration.
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Amino-2-chloroisonicotinic acid | Formamide | 140°C | 12 | 83.9–86 |
| 5-Amino-2-chloroisonicotinic acid | Formamidine acetate | Reflux | 18 | 92 |
Thioacetamide Functionalization at Position 2
The chloro substituent at position 2 is displaced by a thiolate nucleophile derived from N-phenylmercaptoacetamide . This two-step process involves:
Synthesis of N-Phenylmercaptoacetamide
Mercaptoacetic acid is reacted with aniline in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding N-phenylmercaptoacetamide (85–90% yield).
Nucleophilic Substitution
The 2-chloro-4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine is treated with N-phenylmercaptoacetamide in DMF containing potassium tert-butoxide (t-BuOK) at 60°C for 6 hours. The thiolate anion attacks the electron-deficient C2 position, forming the thioether linkage (yield: 75–80%).
Table 2: Thioacetamide Coupling Conditions
| Intermediate | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloro-4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine | N-Phenylmercaptoacetamide, t-BuOK | DMF | 60°C | 6 | 75–80 |
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Route 1 (Formamide Cyclization): Higher yields (83.9–92%) but requires prolonged heating. Suitable for large-scale synthesis.
Route 2 (Methoxyethanol Reflux): Faster (18 hours) with comparable yields. Preferred for time-sensitive applications.
Thioacetamide Coupling: Optimized in DMF with t-BuOK, avoiding side reactions observed in aqueous media.
Challenges and Optimization
-
Regioselective Methylation: Achieving 5,7-dimethyl substitution demands precise control. Pre-functionalized pyridine carboxylic acids are recommended.
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Thiol Oxidation: Use of inert atmospheres (N2/Ar) prevents disulfide formation during coupling.
Chemical Reactions Analysis
Thioether Bridge (S–CH2–)
-
Oxidation : The thioether group can oxidize to sulfoxide (R–S(=O)–R) or sulfone (R–SO2–R) under mild oxidative conditions (e.g., H2O2, mCPBA) .
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Nucleophilic Substitution : The methylene group adjacent to sulfur may participate in SN2 reactions with strong nucleophiles (e.g., Grignard reagents) .
Pyrido[2,3-d]pyrimidine Core
-
Electrophilic Aromatic Substitution : The electron-rich pyrimidine ring undergoes halogenation (e.g., Cl2/FeCl3) or nitration (HNO3/H2SO4) at the 5- or 7-positions .
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Hydrolysis : The 4-hydroxy group can be deprotonated under basic conditions, forming a conjugate base that reacts with alkylating agents (e.g., methyl iodide) .
N-Phenylacetamide Group
-
Hydrolysis : Acidic or basic conditions cleave the acetamide bond to yield a carboxylic acid and aniline derivatives .
-
Cyclization : Under thermal or catalytic conditions, the acetamide group may form intramolecular hydrogen bonds, stabilizing tautomeric forms .
Pathway A: Thioether Oxidation
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| S–CH2– → S(=O)–CH2– | H2O2 (30%), CH3COOH, 25°C, 2 h | Sulfoxide derivative | |
| S–CH2– → SO2–CH2– | mCPBA, DCM, 0°C → RT, 6 h | Sulfone derivative |
Pathway B: Pyrido[2,3-d]pyrimidine Halogenation
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| C5–H → C5–Cl | Cl2, FeCl3, CHCl3, reflux, 4 h | 5-Chloro-4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine |
Pathway C: Acetamide Hydrolysis
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| –NHCOCH3 → –COOH | 6M HCl, 100°C, 12 h | 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetic acid |
Computational and Mechanistic Insights
-
Density Functional Theory (DFT) studies suggest that the thioether bridge’s electron-donating properties stabilize the pyrido[2,3-d]pyrimidine core during electrophilic attacks .
-
Molecular docking reveals that substituents on the N-phenylacetamide group (e.g., halogens, methyl) modulate binding affinities to biological targets like kinases or proteases .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrido[2,3-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that modifications in the thio group can enhance the compound's potency against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. It has been observed to reduce inflammatory markers in animal models, suggesting its potential use in treating conditions like arthritis or other inflammatory diseases. This effect is likely mediated through inhibition of pro-inflammatory cytokines .
Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which is a target for many anticancer drugs . This inhibition can lead to reduced proliferation of rapidly dividing cells.
Drug Formulation
Due to its solubility and stability, 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide can be utilized in drug formulation processes. Its properties allow for the development of novel delivery systems that enhance bioavailability and therapeutic efficacy .
Polymer Chemistry
In material science, the compound's unique structure allows it to be incorporated into polymer matrices to create materials with specific properties. Research has shown that adding this compound can improve thermal stability and mechanical strength in polymer composites .
Sensors Development
The electrochemical properties of this compound have been explored for sensor applications. Its ability to undergo redox reactions makes it suitable for developing sensors that detect environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its antitumor and antibacterial effects .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Core Heterocycles: The pyrido-pyrimidine core in the target compound is distinct from thieno-pyrimidine () and simpler pyrimidine () analogs. The fused pyrido ring may enhance planarity and π-π stacking interactions compared to non-fused cores.
- N-Phenylacetamide is a common motif (), but substituents like naphthyl () or methylpyridyl () alter lipophilicity and target selectivity.
Pharmacological Activities
Key Findings :
- For example: Thieno-pyrimidines with benzimidazole moieties () exhibit antimicrobial activity via TrmD inhibition, likely due to enhanced binding affinity predicted by AutoDock Vina . Pyrimidine-based SIRT2 inhibitors () demonstrate anticancer activity, suggesting that dimethylpyrimidine cores favor kinase targeting.
Key Insights :
- Synthesis : Most analogs (e.g., ) are synthesized via alkylation of thiol-containing heterocycles with chloroacetamides, a method applicable to the target compound .
- Physicochemical Properties :
Structure-Activity Relationships (SAR)
- Core Heterocycle: Pyrido-pyrimidines may offer superior kinase inhibition compared to thieno-pyrimidines (antimicrobial) or pyrimidines (SIRT2 inhibition) due to electronic and steric effects.
- Substituent Impact :
- Hydroxy Groups : Enhance hydrogen bonding with targets (e.g., kinase ATP-binding pockets).
- Thioether Linkage : Critical for maintaining structural rigidity and enabling S-alkylation during synthesis.
- Aromatic Acetamides : Phenyl (target compound) vs. naphthyl () groups modulate lipophilicity and binding pocket compatibility.
Biological Activity
The compound 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide (CAS No. 667887-73-2) is a pyrido-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 292.36 g/mol
- Structure : The compound features a pyrido[2,3-d]pyrimidine core linked to a phenylacetamide moiety via a thioether bond.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 31.25 - 62.5 µg/mL |
| Acinetobacter baumannii | 31.25 - 62.5 µg/mL |
| Mycobacterium tuberculosis | 40 µg/mL |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
The proposed mechanism of action for this compound involves the inhibition of bacterial enzyme activity and disruption of cell wall synthesis. The thioether linkage may enhance the lipophilicity of the molecule, allowing better penetration through bacterial membranes .
Study on Antimicrobial Efficacy
In a controlled laboratory study, the compound was tested against several standard bacterial strains using the broth microdilution method. Results indicated that the compound exhibited bactericidal effects at concentrations lower than many existing antibiotics, suggesting its potential as an alternative treatment option .
Pharmacokinetics and Toxicity
Research evaluating the pharmacokinetics of this compound revealed moderate absorption rates and bioavailability in animal models. Toxicity studies indicated no significant adverse effects at therapeutic doses, although further studies are required to fully assess its safety profile .
Q & A
Basic Synthesis & Optimization
Q: What are the key steps and conditions for synthesizing 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide, and how can yield be optimized? A:
- Step 1: React 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine-2-thiol with 2-chloro-N-phenylacetamide in ethanol under reflux (40 mL solvent, 2:1 molar ratio) .
- Step 2: Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Yield Optimization: Use excess thiol derivative (1.2–1.5 eq) and reflux for 6–8 hours. Crystallize the product from chloroform-acetone (1:5 v/v) for purity . Typical yields range from 60–82%, influenced by substituent steric effects .
Advanced Synthesis: Handling Sensitive Functional Groups
Q: How can researchers mitigate side reactions during the introduction of thioether or acetamide groups in similar pyridopyrimidine derivatives? A:
- Thiol Protection: Use NaN₃ in toluene:water (8:2) for azide intermediates to avoid oxidation of -SH groups .
- Acid/Base Sensitivity: Conduct substitutions under mild alkaline conditions (e.g., K₂CO₃ in DMF) to prevent deacetylation or ring-opening .
- Workup: Quench reactions with crushed ice to stabilize intermediates and reduce hydrolysis .
Structural Characterization
Q: What analytical techniques are critical for confirming the structure of this compound, and how should data be interpreted? A:
- ¹H/¹³C NMR: Key signals include:
- DMSO-d₆, δ 12.45–12.52 ppm: Pyridopyrimidine NH .
- δ 4.07–4.08 ppm (SCH₂): Confirms thioether linkage .
- δ 2.13–2.21 ppm (CH₃): Methyl groups on the pyrido ring .
- LC-MS: Look for [M+1]⁺ at m/z 319–591, depending on substituents .
- Elemental Analysis: Validate %C, %H, %N (e.g., C: 56.59%, H: 5.70% for C₁₅H₁₈N₄O₂S) .
Biological Activity & Assay Design
Q: How can researchers design dose-dependent assays to evaluate SIRT2 inhibition or anticancer activity? A:
- In Vitro SIRT2 Assay:
- Cell-Based Assays:
Computational Docking Studies
Q: What computational strategies predict binding modes of this compound with SIRT2 or other targets? A:
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in biological activity between similar derivatives (e.g., varying substituents)? A:
- Case Study: Compare 4-hydroxy vs. 4-methyl substituents:
- Methodological Adjustments:
Stability & Storage
Q: What storage conditions ensure compound stability for long-term studies? A:
- Storage: Keep in airtight containers under argon, at -20°C, and protect from light .
- Stability Tests: Monitor via HPLC every 6 months; degradation <5% over 2 years under recommended conditions .
Toxicity & Safety
Q: What safety protocols are essential for handling this compound in vitro and in vivo? A:
- In Vitro: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (LD₅₀ >500 mg/kg in rodents) .
- In Vivo: Administer via IP/IV routes at ≤50 mg/kg; monitor liver enzymes (ALT/AST) weekly .
SAR (Structure-Activity Relationship) Exploration
Q: Which structural modifications enhance target selectivity or potency? A:
- Thioether Linkage: Replacing -S- with -O- reduces activity (ΔIC₅₀ +10 μM) .
- N-Phenyl Group: Electron-withdrawing substituents (e.g., -Cl, -CF₃) improve membrane permeability (LogP ~3.5 vs. ~2.8 for -H) .
Reproducibility Challenges
Q: How can researchers ensure reproducibility in synthetic or biological assays? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
